2,2'-Dimethylbiphenyl
Overview
Description
2,2’-Dimethylbiphenyl is an organic compound with the molecular formula C14H14. It is also known by other names such as 1,1’-Biphenyl, 2,2’-dimethyl-; O,O’-Bitolyl; and 2,2’-Ditolyl . This compound is characterized by two benzene rings connected by a single bond, with each benzene ring having a methyl group attached at the ortho position. It appears as a colorless to light yellow liquid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dimethylbiphenyl can be synthesized through several methods. One common method involves the use of a nickel-zinc catalyst. The reaction conditions for this method include high conversion rates and selectivity, although the preparation of the catalyst can be cumbersome and requires harsh conditions . Another method involves the use of optically stable (+) or (-)-2,2’-dimethylbiphenyl-6,6’-diamine as a starting reagent .
Industrial Production Methods: Industrial production of 2,2’-Dimethylbiphenyl typically involves the catalytic coupling of toluene derivatives. The process may include the use of various catalysts and reaction conditions to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dimethylbiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methylated biphenyls.
Substitution: Formation of halogenated or nitrated biphenyls.
Scientific Research Applications
2,2’-Dimethylbiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Dimethylbiphenyl involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups activate the benzene rings towards electrophilic attack. This activation facilitates the formation of various substituted products. The pathways involved in these reactions include the formation of sigma complexes and subsequent deprotonation to yield the final products .
Comparison with Similar Compounds
2,2’-Dichlorobiphenyl: Similar structure but with chlorine atoms instead of methyl groups.
2,2’-Dimethoxybiphenyl: Contains methoxy groups instead of methyl groups.
4,4’-Dimethylbiphenyl: Methyl groups are positioned at the para positions instead of ortho.
Uniqueness: 2,2’-Dimethylbiphenyl is unique due to the presence of methyl groups at the ortho positions, which significantly influence its chemical reactivity and physical properties. This ortho substitution leads to steric hindrance, affecting the compound’s ability to undergo certain reactions compared to its para-substituted counterpart .
Properties
IUPAC Name |
1-methyl-2-(2-methylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMKWMASVFVTMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060540 | |
Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605-39-0 | |
Record name | 2,2′-Dimethylbiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dimethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dimethylbiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-DIMETHYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P5OL2E2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2'-dimethylbiphenyl?
A1: this compound has a molecular formula of C14H14 and a molecular weight of 182.26 g/mol.
Q2: Are there any spectroscopic data available to confirm the structure of this compound?
A2: Yes, several spectroscopic techniques have been employed to characterize this compound. [, , , , , , , ] These include:
- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and position of specific functional groups. [, , , ]
- IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its interactions with infrared radiation. []
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. [, , ]
Q3: What is unique about the structure of this compound?
A3: this compound possesses a biphenyl core with methyl substituents at the 2 and 2' positions. This substitution pattern introduces steric hindrance between the two phenyl rings, resulting in a twisted conformation. [, , , , ] This non-planar geometry significantly influences its physical and chemical properties. [, , , ]
Q4: How does the twisted conformation of this compound affect its properties?
A4: The twisted conformation influences the compound's:
- Fluorescence: A more planar biphenyl structure generally exhibits stronger fluorescence. The inherent twist in this compound affects its fluorescence properties. [, ]
- Chirality: While this compound itself is not chiral, its derivatives with different substituents on the phenyl rings can exhibit atropisomerism. [, ] This means the molecule can exist as non-superimposable mirror images due to restricted rotation around the biphenyl bond.
Q5: Are there any known applications of this compound in material science?
A5: The twisted structure of this compound and its derivatives makes them interesting building blocks for:
- Polymers: They are used in synthesizing polyimides and polyamides with desirable properties like high glass transition temperatures, good solubility, and potential applications in electronics. [, , ]
- Liquid Crystals: The rigid, rod-like structure of some this compound-containing polymers makes them suitable for liquid crystal applications. []
Q6: Does this compound possess any catalytic properties?
A6: While this compound itself is not widely studied as a catalyst, research shows its formation during the catalytic desulfurization of dibenzothiophene using palladium nanoparticles. []
Q7: Have computational methods been used to study this compound?
A7: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Studies have employed:
- Density Functional Theory (DFT): Used to calculate electronic properties, such as HOMO and LUMO energy levels, which are important for optoelectronic applications. [, , ]
- Time-Dependent DFT (TD-DFT): Provides insights into the excited-state properties and dynamics of the molecule, relevant for understanding its photophysical behavior. []
- Configuration Interaction Singles (CIS): Another method to investigate excited state behavior, often used in conjunction with TD-DFT for a more complete picture. []
Q8: How do structural modifications of this compound affect its activity?
A8: Structural modifications, especially on the biphenyl core, significantly influence the compound's properties and potential applications.
- Substituent Effects: Introducing different substituents can alter electronic properties, impacting fluorescence, energy levels, and potential interactions with other molecules. [, , , ]
- Linker Modification: Changing the length and nature of linkers in polymers containing this compound units can affect solubility, thermal stability, and morphology. [, , ]
- Chirality: Introducing chiral centers can lead to atropisomers with potentially different biological activities. [, ]
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